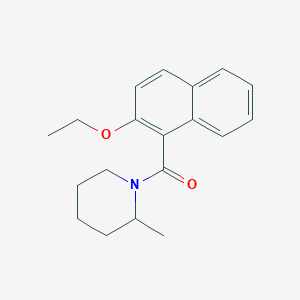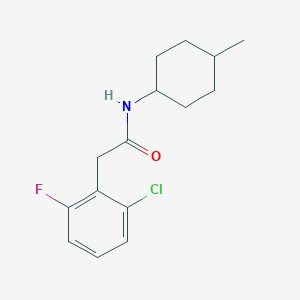![molecular formula C19H24N4O2 B4433552 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433552.png)
2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine
Vue d'ensemble
Description
2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.
Mécanisme D'action
2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is a selective and irreversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its activity. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, and ultimately induces apoptosis in B-cells.
Biochemical and Physiological Effects:
2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to selectively inhibit BTK activity in both cell-based and in vivo models. It has also been shown to inhibit the proliferation of B-cells and induce apoptosis in B-cell malignancies. 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has also been shown to have minimal effects on T-cells and natural killer cells, which suggests that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is its selectivity and potency as a BTK inhibitor. It has also shown promising results in preclinical models of B-cell malignancies. However, one limitation of 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is its low solubility, which may limit its efficacy in vivo. Another limitation is the lack of clinical data on 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine, which makes it difficult to assess its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the development of 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine. One direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the evaluation of 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine in combination with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine in patients with B-cell malignancies.
Applications De Recherche Scientifique
2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. 2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has also been studied in combination with other drugs, such as venetoclax, and has shown synergistic effects.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-5-6-17(15(2)13-14)25-16(3)18(24)22-9-11-23(12-10-22)19-20-7-4-8-21-19/h4-8,13,16H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSDXLFPFYHMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4433475.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4433493.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433498.png)




![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4433553.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4433565.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4433573.png)
![1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433583.png)
![4-[({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]benzenesulfonamide](/img/structure/B4433595.png)